molecular formula C8H15NO2 B3103992 (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid CAS No. 1455431-90-9

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid

Cat. No. B3103992
CAS RN: 1455431-90-9
M. Wt: 157.21 g/mol
InChI Key: QGQOGLOVEDHNKE-XPUUQOCRSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would involve studying the methods used for the synthesis of the compound .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods and computational modeling .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Tailor-Made α-Amino Acids for Drug Development : The compound is a central component in the synthesis of vinyl-ACCA, a crucial pharmacophoric unit in new hepatitis C virus (HCV) NS3/4A protease inhibitors. The demand for asymmetric synthesis of such compounds highlights the importance of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid derivatives in pharmaceutical research, showcasing extensive methods for their preparation including biocatalytic, catalytic, and stoichiometric approaches with focus on operational convenience, practicality, and scalability (Sato et al., 2016).

Biochemical Research

  • Enzymatic Synthesis Inhibition : The compound has analogs that act as competitive inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine, a key biological molecule, demonstrating the impact of ring size and substituent placement on inhibitory activity. This specificity is crucial for understanding enzyme-substrate interactions and designing inhibitors with potential therapeutic applications (Coulter et al., 1974).

Material and Chemical Synthesis

  • NMR Chiral Solvating Agents : Compounds derived from (1R,2S)-diaminocyclohexane, related to the structural family of this compound, have been developed as efficient chiral solvating agents (CSAs) for NMR spectroscopy. These agents show improved enantiodiscrimination abilities for chiral carboxylic acids, highlighting the utility of these amino acids in analytical chemistry (Yang et al., 2006).

Conformational Studies

  • Crystallographic Characterization : Studies on simple derivatives and peptides containing 1-aminocyclohexane-1-carboxylic acid residues reveal the conformational preferences of these compounds, providing insights into their structural roles in more complex molecules. This information is valuable for designing peptides and other bioactive molecules with desired structural properties (Valle et al., 1988).

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(9)5-3-2-4-6(8)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQOGLOVEDHNKE-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCC[C@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid
Reactant of Route 2
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid
Reactant of Route 3
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid
Reactant of Route 4
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid
Reactant of Route 5
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid
Reactant of Route 6
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid

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